2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Overview
Description
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide, also known as MPSPB, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has been found to have a high affinity for certain protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide exerts its therapeutic effects by inhibiting the activity of protein kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cancer cell growth and induction of apoptosis. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been found to inhibit the activity of other enzymes, such as MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-angiogenic effects. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is its high affinity for certain protein kinases, which allows for the selective inhibition of these enzymes. However, one of the limitations of using 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research and development of 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been found to have anti-inflammatory properties, which could make it a promising candidate for the development of new therapies for these diseases. Another potential application is in the development of new antimicrobial agents. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide and to identify other potential therapeutic targets for this compound.
In conclusion, 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It has been found to have a high affinity for certain protein kinases, which are involved in the development and progression of cancer. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide exerts its therapeutic effects by inhibiting the activity of these kinases, leading to the inhibition of cancer cell growth and induction of apoptosis. While there are some limitations to using 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments, there are several potential future applications for this compound, including the treatment of autoimmune diseases and the development of new antimicrobial agents.
Scientific Research Applications
2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been found to have a high affinity for certain protein kinases, including c-Src, c-Abl, and Bcr-Abl, which are involved in the development and progression of cancer. 2-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of these kinases, leading to the inhibition of cancer cell growth and induction of apoptosis.
properties
IUPAC Name |
2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-13-5-2-3-6-16(13)17(23)21-14-7-9-15(10-8-14)26(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQGKNRRSDJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360154 | |
Record name | ST50186080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide | |
CAS RN |
6163-10-6 | |
Record name | ST50186080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.